molecular formula C10H15NO2S B225440 5-Isopropyl-2-methylbenzenesulfonamide

5-Isopropyl-2-methylbenzenesulfonamide

Cat. No.: B225440
M. Wt: 213.3 g/mol
InChI Key: GUBLFDZLZUPTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-2-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of benzenesulfonamides, which are widely recognized as privileged scaffolds in drug discovery. While specific biological data for this isomer is limited, structural analogs and derivatives featuring the benzenesulfonamide core and isopropyl substituents have demonstrated considerable research value. Notably, benzenesulfonamide-containing compounds are being actively investigated as inhibitors of the HIV-1 Capsid (CA) protein, a promising therapeutic target for antiviral development . These inhibitors, such as derivatives of PF-74, can disrupt the viral lifecycle by binding to the CA protein and interfering with both early and late stages of HIV-1 replication, showcasing the potential of this chemical class . The isopropyl and methyl groups on the benzene ring contribute to the molecule's lipophilicity and steric profile, which are critical parameters for optimizing binding affinity and metabolic stability in drug candidates . As a building block, this compound is valuable for constructing more complex molecules for screening and development. It is offered for research purposes to support the synthesis of novel bioactive agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

2-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-7(2)9-5-4-8(3)10(6-9)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13)

InChI Key

GUBLFDZLZUPTBR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent variations are summarized below:

Compound Name CAS Number Substituents Molecular Formula Similarity Score Key Properties
5-Isopropyl-2-methylbenzenesulfonamide Not provided 5-isopropyl, 2-methyl C₁₁H₁₇NO₂S Reference Likely moderate lipophilicity
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 116091-63-5 2-methoxy, 5-(2-oxopropyl) C₁₁H₁₅NO₄S 0.90 Higher polarity due to ketone and methoxy groups
5-Amino-2-methylbenzenesulfonamide - 5-amino, 2-methyl C₇H₁₀N₂O₂S - Enhanced hydrogen bonding (NH₂ group)
2-Isopropoxy-5-methylbenzenesulfonamide 1094691-36-7 2-isopropoxy, 5-methyl C₁₁H₁₇NO₃S - Increased steric bulk (isopropoxy group)
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide 717892-29-0 5-bromo, 2-methoxy, N-ethyl C₉H₁₂BrNO₃S - Higher molecular weight (Br substituent)

Notes:

  • Polarity and Solubility: The presence of electron-withdrawing groups (e.g., bromine in 717892-29-0) increases molecular weight and may reduce aqueous solubility, while methoxy or amino groups enhance polarity .
  • Steric Effects: Bulky substituents like isopropoxy (1094691-36-7) or isopropyl (target compound) may hinder interactions in biological or catalytic systems .

Physicochemical Properties

  • Crystallinity: Compounds like (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride () form white crystalline solids, suggesting salt forms improve stability and handling . The target compound’s crystalline state is unreported but may vary based on substituents.
  • Thermal Stability: Sulfonamides with alkyl or aryl substituents (e.g., ethyl, isopropyl) typically exhibit decomposition temperatures above 200°C, though methoxy or bromine groups may alter thermal profiles .

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